Myxochromide S1

Description

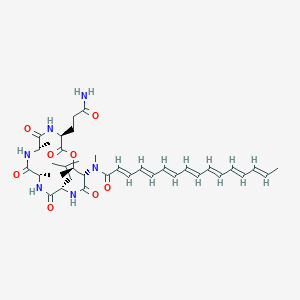

Structure

2D Structure

Properties

Molecular Formula |

C38H54N6O8 |

|---|---|

Molecular Weight |

722.9 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methylhexadeca-2,4,6,8,10,12,14-heptaenamide |

InChI |

InChI=1S/C38H54N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(46)44(7)33-28(6)52-38(51)29(22-23-31(39)45)42-35(48)27(5)40-34(47)26(4)41-36(49)30(24-25(2)3)43-37(33)50/h8-21,25-30,33H,22-24H2,1-7H3,(H2,39,45)(H,40,47)(H,41,49)(H,42,48)(H,43,50)/b9-8+,11-10+,13-12+,15-14+,17-16+,19-18+,21-20+/t26-,27-,28+,29-,30-,33-/m0/s1 |

InChI Key |

BHYCLFCOZPICKT-CNDSVILGSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C |

Origin of Product |

United States |

Origin, Isolation, and Cultivation Methodologies of Myxochromide S1

Identification and Characterization of Native Producer Organisms

The primary sources of Myxochromide S1 are myxobacteria, a group of soil-dwelling, Gram-negative bacteria known for their complex lifecycle and production of a wide array of secondary metabolites. nih.gov

Stigmatella aurantiaca Strains as Primary Sources

Stigmatella aurantiaca is a well-documented producer of myxochromides, including this compound, S2, and S3. researchgate.netoup.comresearchgate.net The biosynthetic gene cluster responsible for myxochromide S production, denoted as mchS, has been identified and cloned from S. aurantiaca strain DW4/3-1. oup.comnih.gov This has enabled further research into the biosynthesis of these compounds and their production in other organisms. The genome of S. aurantiaca DW4/3-1 is known to harbor the genetic code for several other secondary metabolites, such as myxochelin B, myxothiazol (B1677603) A, DKxanthenes, aurafuron, and dawenol. uni-bonn.de

Other Myxobacterial Genera Associated with Myxochromide Production

While Stigmatella aurantiaca is a primary source, other myxobacterial genera have also been identified as producers of myxochromides. These include species within the genera Myxococcus and Corallococcus. researchgate.netnih.gov For instance, Myxococcus xanthus has been shown to produce myxochromides S1-3 after the introduction of the mchS gene cluster from S. aurantiaca. oup.comresearchgate.netuni-saarland.de Furthermore, a thermophilic isolate, Corallococcus macrosporus GT-2, has emerged as a potent heterologous host for myxochromide production. nih.gov Genome mining has also suggested that some marine myxobacteria may have the genetic potential to produce myxochromide A. mdpi.com

Optimization of Fermentation and Cultivation Strategies for this compound Production

Optimizing the production of this compound involves refining culture conditions and employing genetic strategies to enhance yields.

Culture Conditions and Growth Kinetics Analysis

The growth of myxobacteria and subsequent production of secondary metabolites are influenced by various factors, including temperature and culture medium. For instance, while the optimal growth temperature for Corallococcus macrosporus GT-2 is 42°C, the most favorable temperature for heterologous myxochromide production in this strain was found to be between 25–30°C. nih.govresearchgate.net Kinetic studies of myxochromide production in C. macrosporus GT-2 at 30°C revealed that the production of this compound and S2 correlated with cell growth, reaching a maximum during the stationary phase. nih.govresearchgate.net The production of this compound reached its peak after two days of cultivation. nih.govscispace.com

Strategies for Enhancing Production Yields in Native and Heterologous Strains

Several strategies have been employed to increase the production of this compound. A significant breakthrough has been the use of heterologous expression systems. By transferring the myxochromide biosynthetic gene cluster from S. aurantiaca to other host organisms, production yields have been dramatically increased. nih.gov

For example, the native producer S. aurantiaca yields a total of 8 mg/L of myxochromides. nih.gov In contrast, the heterologous host Pseudomonas putida was able to produce 40 mg/L. nih.govresearchgate.net An even more substantial increase was observed with Corallococcus macrosporus GT-2, which produced approximately 350 mg/L of this compound and 250 mg/L of Myxochromide S2, totaling over 600 mg/L. nih.govresearchgate.net This significant enhancement was achieved through genetic engineering, specifically by promoter exchange within the biosynthetic gene cluster. nih.gov Furthermore, heterologous production in Myxococcus xanthus has shown the potential to yield about 1 g/L of myxochromides. nih.gov

Table 1: Comparison of Myxochromide Production Yields in Different Bacterial Strains

| Bacterial Strain | This compound Yield | Total Myxochromide Yield | Reference |

|---|---|---|---|

| Stigmatella aurantiaca (Native Producer) | - | 8 mg/L | nih.gov |

| Pseudomonas putida (Heterologous Host) | - | 40 mg/L | nih.govresearchgate.net |

| Corallococcus macrosporus GT-2 (Heterologous Host) | ~350 mg/L | >600 mg/L | nih.govresearchgate.net |

These strategies, combining the selection of robust heterologous hosts with genetic manipulation, have proven highly effective in overcoming the low production levels often observed in native producer strains.

Advanced Structural Elucidation and Revision of Myxochromide S1

Methodological Approaches for Initial Structural Assignment

The initial structural elucidation of myxochromides S1, S2, and S3, isolated from the myxobacterium Stigmatella aurantiaca DW4/3-1, was accomplished through a combination of spectroscopic methods. capes.gov.brnpatlas.org High-resolution mass spectrometry (MS) was employed to determine the molecular formula of the compounds. pnas.org For Myxochromide S1, the molecular formula was established as C₃₈H₅₄N₆O₈. nih.govnaturalproducts.net

Extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy was crucial for piecing together the molecule's planar structure and stereochemistry. uni-bonn.denih.gov Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized to identify the amino acid residues and the polyunsaturated fatty acid side chain, and to determine their connectivity. wiley-vch.dewiley-vch.de The sequence of the amino acids in the cyclic pentapeptide core was established through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which reveal through-space proximities between protons. wiley-vch.de

The following table summarizes key ¹H NMR data for this compound, which was instrumental in its initial structural assignment. wiley-vch.de

Genomic-Guided Structural Revision Methodologies for Myxochromides

The advent of genome sequencing provided powerful tools for verifying and, in some cases, revising the structures of natural products. The biosynthesis of myxochromides is directed by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, referred to as the mch cluster. researchgate.netrsc.org

Analysis of the mchS biosynthetic gene cluster from S. aurantiaca was pivotal in confirming the structure of this compound. capes.gov.br The NRPS modules within the gene cluster contain adenylation (A) domains, which are responsible for selecting and activating specific amino acids. By analyzing the substrate specificities of these A-domains, researchers could predict the sequence of amino acids incorporated into the peptide backbone. capes.gov.brpsu.edu

A key finding from the genomic analysis of Myxochromide S biosynthesis was the concept of "module skipping." The mchS gene cluster contains six NRPS modules, but Myxochromide S is a pentapeptide. researchgate.netcapes.gov.br Detailed analysis revealed that the fourth NRPS module is inactive and is skipped during the biosynthetic process, resulting in the omission of what would be a proline residue. researchgate.netnih.gov This genomic insight provided a definitive explanation for the pentapeptide structure of Myxochromide S as compared to the hexapeptidic Myxochromide A. nih.gov

Furthermore, this genomic-guided approach was instrumental in revising the structure of the related Myxochromide A. The initial proposed structure of Myxochromide A was found to be inconsistent with the biosynthetic logic predicted from the gene cluster, particularly the final ring-forming cyclization step. researchgate.net The analysis of the Myxochromide S biosynthetic pathway suggested a head-to-tail cyclization involving the N-terminal threonine's hydroxyl group. researchgate.net This led to a re-evaluation and subsequent revision of the ester linkage in Myxochromide A, highlighting the power of combining genomic and spectroscopic data for accurate structural elucidation. researchgate.net

Comparative Structural Analysis within the Myxochromide Family (S, A, B, C, D Types)

The myxochromide family consists of several related lipopeptides that differ primarily in the amino acid composition of their cyclic peptide cores. researchgate.netrsc.org These structural variations arise from genetic differences in the corresponding biosynthetic gene clusters across different myxobacterial species. uni-saarland.de The main described types are Myxochromide S, A, B, C, and D.

Myxochromide S, produced by Stigmatella aurantiaca, is a cyclic pentapeptide. researchgate.netnih.gov In contrast, Myxochromide A, from Myxococcus xanthus, is a hexapeptide that includes a proline residue, which is absent in Myxochromide S due to module skipping. nih.govnih.gov Myxochromide B, isolated from a Myxococcus species, also features a distinct peptide sequence, containing an additional leucine (B10760876) residue compared to Myxochromide A. nih.govnih.gov Myxochromides C and D, identified from Myxococcus virescens and Stigmatella erecta respectively, further expand the structural diversity of this family through variations in their amino acid makeup. researchgate.net For instance, the C-type lacks an alanine (B10760859) residue that is present in the A-type. nih.gov

The following table provides a comparative overview of the different Myxochromide types.

This structural diversity within the myxochromide family is a direct result of evolutionary modifications to the NRPS assembly lines, including point mutations, gene deletions, and module skipping, providing a fascinating example of how nature generates chemical complexity. psu.eduuni-saarland.de

Biosynthetic Pathways and Enzymology of Myxochromide S1

Identification and Genetic Organization of the Myxochromide S Biosynthetic Gene Cluster (mch cluster)

The genetic blueprint for Myxochromide S biosynthesis is located within a distinct biosynthetic gene cluster (BGC), designated as the mch cluster. nih.govresearchgate.net This cluster was first identified in the myxobacterium Stigmatella aurantiaca DW4/3-1. nih.govnih.gov The entire mch gene cluster spans approximately 30 kilobases (kb) and is characterized by a compact organization of genes encoding the necessary enzymatic machinery. researchgate.net The cluster's architecture reveals a hybrid system, combining genes for both polyketide and nonribosomal peptide synthesis, which is typical for lipopeptide natural products. researchgate.netnih.gov The core of the cluster is composed of four co-transcribed genes essential for the assembly of the myxochromide scaffold. researchgate.net

The mch cluster is primarily composed of three large, multifunctional genes—mchA, mchB, and mchC—along with an associated gene, mchD. researchgate.netsecondarymetabolites.org These genes encode the megasynthases that collaboratively produce Myxochromide S1.

mchA : This gene encodes a remarkable iterative Type I polyketide synthase (PKS). Unlike typical modular PKS systems, MchA contains only a single PKS module which is used repeatedly to construct the entire variable polyketide side chain of the myxochromide molecule. nih.govresearchgate.net

mchB and mchC : These two genes encode the nonribosomal peptide synthetase (NRPS) components of the assembly line. researchgate.netresearchgate.net Together, they harbor six distinct modules responsible for the selection, activation, and condensation of the five amino acid residues that form the cyclic peptide core of this compound. nih.gov

mchD : This gene is also part of the cluster, though its precise function in the context of this compound biosynthesis is less characterized than the core synthetases. researchgate.netsecondarymetabolites.org

The coordinated expression of these genes results in the production of the hybrid PKS-NRPS enzymatic machinery required for the assembly of the final natural product. researchgate.net

Table 1: Key Genes in the Myxochromide S Biosynthetic Cluster

| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis |

|---|---|---|

| mchA | Iterative Type I Polyketide Synthase (PKS) | Synthesizes the unsaturated polyketide side chain through repeated cycles of elongation. nih.govresearchgate.net |

| mchB | Nonribosomal Peptide Synthetase (NRPS) | Contains the initial modules for peptide chain assembly, incorporating the first amino acid residues. researchgate.netresearchgate.net |

| mchC | Nonribosomal Peptide Synthetase (NRPS) | Contains the subsequent NRPS modules, continues peptide elongation, and facilitates final cyclization and release. researchgate.netresearchgate.net |

| mchD | Associated Protein | Putative role in the biosynthetic pathway. researchgate.netsecondarymetabolites.org |

Mechanistic Insights into Polyketide Synthase (PKS) Mediated Assembly

MchA functions as an iterative Type I PKS, a class of enzymes that utilize a single set of catalytic domains multiple times to extend a growing polyketide chain. nih.govnih.gov This iterative mechanism is less common in bacteria for this type of PKS compared to the more linear, assembly-line logic of modular PKSs. researchgate.netrsc.org The MchA single module contains all the necessary catalytic domains to perform one round of chain elongation and processing. researchgate.net By iteratively employing these domains, MchA can synthesize the complete, variable-length polyunsaturated acyl chains found in the Myxochromide S family of compounds. nih.govresearchgate.net

The biosynthesis of the polyketide chain begins with the loading of a starter unit onto the acyl carrier protein (ACP) domain within the MchA module. For each subsequent cycle of elongation, the acyltransferase (AT) domain selects a specific extender unit, typically malonyl-CoA or a derivative. The ketosynthase (KS) domain then catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain. Following condensation, a series of modifying domains—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—selectively process the β-keto group to generate varying degrees of reduction and unsaturation in the final chain. researchgate.net The number of iterations determines the final length of the polyketide side chain, which is then transferred from the PKS to the first module of the NRPS. researchgate.net

Table 2: Catalytic Domains of the MchA Polyketide Synthase Module

| Domain | Abbreviation | Function |

|---|---|---|

| Ketosynthase | KS | Catalyzes the condensation reaction, extending the polyketide chain. |

| Acyltransferase | AT | Selects and loads the extender unit (e.g., malonyl-CoA) for each iteration. |

| Dehydratase | DH | Removes a water molecule to create a double bond. |

| Enoylreductase | ER | Reduces a double bond to a single bond. |

| Ketoreductase | KR | Reduces a keto group to a hydroxyl group. |

| Acyl Carrier Protein | CP/ACP | Tethers the growing polyketide chain via a phosphopantetheinyl arm. |

Mechanistic Insights into Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly

Following the synthesis of the polyketide side chain by MchA, the NRPS enzymes MchB and MchC undertake the assembly of the pentapeptide core. This process follows a modular, assembly-line logic, with each module responsible for the incorporation of a specific amino acid.

The NRPS machinery encoded by mchB and mchC consists of six modules in total. nih.gov However, this compound is a pentapeptide, indicating that one module is bypassed during biosynthesis in a phenomenon known as "module skipping". nih.govresearchgate.net Analysis of the adenylation (A) domain specificities suggests that module 4 is the one that is skipped. nih.gov This skipping is attributed to a proposed inactivity of the carrier protein domain in the fourth module. researchgate.net

Each NRPS module contains a conserved set of core catalytic domains, with some modules featuring additional domains for amino acid modification. researchgate.netnih.gov

Adenylation (A) Domain : Selects a specific amino acid and activates it as an aminoacyl-adenylate.

Thiolation (T) Domain / Peptidyl Carrier Protein (PCP) : Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) Domain : Catalyzes peptide bond formation between the amino acid of its own module (the acceptor) and the growing peptide chain tethered to the previous module (the donor). nih.govustc.edu.cn

Epimerization (E) Domain : Can convert an L-amino acid into its D-epimer after it has been incorporated into the peptide chain.

Methyltransferase (MT) Domain : Adds a methyl group to the amino acid or the peptide backbone.

Thioesterase (TE) Domain : Located at the end of the final module, this domain is responsible for terminating the synthesis by catalyzing the release and cyclization of the final lipopeptide. researchgate.net

The sequential action of these modules, guided by the genetic code embedded in the domain organization, ensures the precise assembly of the this compound peptide core, which is then cyclized and released by the TE domain to yield the final product. researchgate.net

Table 3: Modular Organization and Domain Architecture of the Myxochromide S NRPS System (MchB & MchC)

| Module | Encoded By | Predicted Amino Acid | Catalytic Domains | Notes |

|---|---|---|---|---|

| 1 | mchB | Threonine | C-A-T | Initiates peptide assembly by linking to the PKS-derived chain. |

| 2 | mchB | Alanine (B10760859) | C-A-T-E | Incorporates Alanine and epimerizes it to D-Alanine. |

| 3 | mchB | Isoleucine | C-A-T | Incorporates Isoleucine. |

| 4 | mchC | Glycine | C-A-T | Skipped during Myxochromide S biosynthesis. nih.govresearchgate.net |

| 5 | mchC | Alanine | C-A-T-MT | Incorporates and N-methylates Alanine. |

| 6 | mchC | N-methyl-isoleucine | C-A-T-TE | Incorporates N-methyl-isoleucine and catalyzes final cyclization/release. |

Substrate Specificity and Amino Acid Incorporation Mechanisms

The peptide backbone of myxochromides is assembled by a multimodular NRPS. In the case of the myxochromide S series, this is accomplished by a hexamodular NRPS system. nih.govresearchgate.net Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The specificity for a particular amino acid is determined by the adenylation (A) domain within each module. The A-domain selectively binds its cognate amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. The activated amino acid is then transferred to the adjacent peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain, where it is covalently tethered as a thioester.

Analysis of the A-domain substrate specificities in the myxochromide S biosynthetic gene cluster from Stigmatella aurantiaca DW4/3-1 has allowed for the prediction of the amino acids incorporated by each module. nih.gov The sequence of condensation (C) domains then catalyzes peptide bond formation between the amino acids tethered to the PCP domains of adjacent modules. However, a notable deviation from linear assembly occurs in the biosynthesis of this compound, as detailed in the module skipping section.

Table 1: Predicted Amino Acid Specificity of NRPS Modules in Myxochromide S Biosynthesis

| NRPS Module | Predicted Amino Acid Substrate | Incorporation in this compound |

|---|---|---|

| Module 1 | L-Threonine | Incorporated |

| Module 2 | L-Alanine | Incorporated |

| Module 3 | L-Isoleucine | Incorporated |

| Module 4 | L-Proline | Skipped |

| Module 5 | L-Alanine | Incorporated |

| Module 6 | L-Glutamine | Incorporated |

Elucidation of Biosynthetic Diversification Mechanisms

The structural variety within the myxochromide family is not only due to different producing strains but is also generated by inherent flexibility and programmed deviations within the biosynthetic machinery itself. Two key mechanisms are the skipping of entire modules during peptide assembly and the iterative nature of the PKS enzyme that synthesizes the lipid side chain.

A fascinating aspect of this compound biosynthesis is the production of a pentapeptide by a six-module NRPS, which would typically be expected to produce a hexapeptide. nih.govresearchgate.net This discrepancy is the result of a "module skipping" event. researchgate.net Detailed investigation of the biosynthetic gene locus revealed that module 4, predicted to incorporate L-proline, is bypassed during the assembly process. nih.gov

The proposed mechanism for this phenomenon involves the direct transfer of the growing peptide chain, a tripeptide at this stage, from the PCP domain of module 3 to the C-domain of module 5. researchgate.net This circumvents the entire fourth module, preventing the incorporation of proline. researchgate.net Biochemical studies have suggested that this skipping is caused by an inactive condensation or peptidyl carrier protein domain within module 4. researchgate.netresearchgate.net Specifically, the PCP domain of module 4 (CP4) in the S-type pathway contains mutations in its conserved core motif, rendering it inactive and unable to accept the incoming peptide chain, thus forcing the transfer to the next functional module. researchgate.net This programmed inactivation is a clear example of how minimal genetic changes, such as point mutations, can lead to significant structural diversification in natural products. researchgate.net

The myxochromides are characterized by polyunsaturated acyl side chains that can vary in length. nih.govresearchgate.net This variation is generated by the activity of the polyketide synthase MchA. nih.gov Unlike canonical modular PKS systems where each module is used only once, the MchA enzyme consists of a single Type I PKS module that functions iteratively. nih.govresearchgate.net

This single MchA module is used repeatedly to catalyze multiple rounds of chain extension, adding two-carbon units from malonyl-CoA to the growing polyketide chain. nih.gov The ability of this iterative PKS to perform a variable number of condensation and subsequent processing reactions before passing the completed chain to the NRPS machinery is the basis for the different side chain lengths observed in Myxochromides S1, S2, and S3. nih.gov This iterative mechanism is an efficient way for organisms to generate a suite of related compounds using a minimal set of genetic instructions.

Table 2: Polyketide Side Chains in Myxochromide S Variants

| Compound | Polyketide Side Chain |

|---|---|

| This compound | Unsaturated C15 acyl chain |

| Myxochromide S2 | Unsaturated C16 acyl chain |

| Myxochromide S3 | Unsaturated C17 acyl chain |

Post-Translational Modifications and Cyclization Pathways

For the PKS and NRPS megasynthases to become catalytically active, they must first undergo a crucial post-translational modification. The acyl carrier protein (ACP) domain of the PKS and the peptidyl carrier protein (PCP) domains of the NRPS are synthesized as inactive apo-proteins. nih.gov They are converted into their active holo-forms by a 4'-phosphopantetheinyl transferase (PPTase). This enzyme transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP and PCP domains. nih.gov This flexible arm is essential for covalently tethering the growing polyketide and peptide chains and shuttling them between the various catalytic domains of the megasynthase.

The final step in the biosynthesis of this compound is the release of the completed lipopeptide from the NRPS assembly line and its subsequent cyclization. This reaction is catalyzed by a terminal thioesterase (TE) domain located at the C-terminus of the final NRPS module (module 6). asm.org The TE domain acts as a catalyst, cleaving the thioester bond that links the linear lipopentapeptide to the PCP domain of module 6. It then facilitates an intramolecular condensation reaction, typically between the C-terminal carboxyl group and the side-chain hydroxyl group of the N-terminal threonine residue, to form the cyclic depsipeptide structure of this compound.

Genetic Engineering and Synthetic Biology for Myxochromide S1 Production and Diversification

Development of Heterologous Expression Systems for Myxochromide S Biosynthesis

The native producer of Myxochromide S, Stigmatella aurantiaca, presents challenges for genetic manipulation and large-scale fermentation due to its slow growth and complex developmental cycle. To overcome these limitations, several heterologous expression systems have been developed, allowing for more efficient production and engineering of myxochromides. nih.govnih.govnih.govasm.orgnih.govsci-hub.seresearchgate.netresearchgate.netrsc.orggoogle.comasm.orghelmholtz-hips.deresearchgate.net

Pseudomonas putida has emerged as a valuable heterologous host for the production of myxobacterial natural products, including Myxochromide S1. nih.govhelmholtz-hips.denih.govsemanticscholar.org Its well-established genetic tools, rapid growth, and high cell densities make it an attractive alternative to the native producer. nih.govfrontiersin.org The entire myxochromide S biosynthetic gene cluster from S. aurantiaca was successfully engineered and transferred into P. putida. nih.gov This was achieved through Red/ET recombineering in Escherichia coli to construct a plasmid containing the necessary elements for expression in pseudomonads. nih.gov

Initial efforts resulted in the production of this compound, albeit at levels that required further optimization. semanticscholar.org Subsequent studies focused on improving yields by addressing potential bottlenecks in the host's metabolism and optimizing fermentation conditions. helmholtz-hips.denih.govsemanticscholar.org For instance, the metabolic physiology of P. putida during myxochromide production was analyzed to understand and enhance the supply of precursors and cofactors. helmholtz-hips.desemanticscholar.org Despite these efforts, production levels in P. putida were reported to be around 40 mg/L, which was an improvement over the native producer but lower than what was later achieved in other hosts. nih.govnih.gov

Myxococcus xanthus is a well-characterized myxobacterium that serves as a suitable heterologous host for expressing biosynthetic gene clusters from other, less tractable myxobacteria. asm.orgnih.govsci-hub.seresearchgate.netresearchgate.netrsc.orgasm.orghelmholtz-hips.de Its closer phylogenetic relationship to S. aurantiaca can be advantageous for the proper folding and functioning of the complex PKS/NRPS enzymes involved in myxochromide biosynthesis. asm.org

The myxochromide S biosynthetic gene cluster was successfully transferred into M. xanthus using transposition-based methods, which allow for stable integration into the host chromosome. researchgate.netoup.com This approach has led to significant production levels, with some engineered strains reportedly producing up to 1 g/L of myxochromides. nih.gov The use of M. xanthus as a host has also been instrumental in synthetic biology approaches aimed at generating novel myxochromide derivatives. nih.govrsc.orgrsc.org By creating a derivative of M. xanthus DK1622, researchers have established a platform for assembling and expressing more than thirty different artificial myxochromide BGCs. nih.govrsc.orgrsc.org Furthermore, engineering the M. xanthus chassis by deleting native secondary metabolite gene clusters has been shown to positively influence the heterologous production of natural products. acs.org

A significant breakthrough in this compound production was the development of the moderately thermophilic myxobacterium Corallococcus macrosporus GT-2 as a heterologous host. nih.govnih.govresearchgate.netcapes.gov.br This strain exhibits much faster growth rates compared to other myxobacteria, which significantly reduces fermentation times. nih.govnih.govcapes.gov.br

A genetic manipulation system was developed for C. macrosporus GT-2, enabling the introduction of the complete myxochromide biosynthetic gene cluster via a transposon. nih.govnih.govcapes.gov.br By exchanging the native promoter with a strong, constitutive promoter, the production of myxochromides was dramatically increased. nih.govnih.gov This engineered strain was capable of producing approximately 350 mg/L of this compound and 250 mg/L of Myxochromide S2, resulting in a total yield of around 600 mg/L. nih.gov This represents a substantial improvement over both the original producer S. aurantiaca (8 mg/L) and the previously optimized P. putida host (40 mg/L). nih.govnih.gov The production maximum was also reached in a much shorter time frame of 2 days, compared to 6 days for S. aurantiaca. nih.gov

Table 1: Comparison of Myxochromide Production in Different Host Organisms

| Host Organism | Production Titer (Total Myxochromides) | Key Advantages |

| Stigmatella aurantiaca (Native Producer) | 8 mg/L nih.govnih.gov | Native genetic and regulatory context. |

| Pseudomonas putida | 40 mg/L nih.govnih.gov | Rapid growth, well-established genetic tools. nih.govfrontiersin.org |

| Myxococcus xanthus | Up to 1 g/L nih.gov | Good host for myxobacterial BGCs, platform for synthetic biology. asm.orgnih.govrsc.orgrsc.org |

| Corallococcus macrosporus GT-2 | ~600 mg/L nih.govnih.gov | Fast growth, high yield, reduced fermentation time. nih.govnih.govcapes.gov.br |

Strategies for Transposition and Integration of Myxochromide S Biosynthetic Gene Clusters

The successful transfer and stable maintenance of the large myxochromide biosynthetic gene cluster (~30 kb) into heterologous hosts have been achieved primarily through transposition-based strategies. nih.govresearchgate.netresearchgate.netresearchgate.netoup.comresearchgate.net These methods offer an efficient way to integrate large DNA fragments into the host chromosome, often leading to stable expression without the need for continuous antibiotic selection. researchgate.netoup.com

The MycoMar transposon, derived from the mariner family, has been particularly useful for this purpose. researchgate.netoup.com The myxochromide S BGC was engineered using recombineering to be flanked by the inverted repeats (IRs) of the MycoMar transposon, along with the transposase gene itself. researchgate.netoup.com This entire construct can then be delivered into the target host, such as M. xanthus or P. putida, via conjugation or electroporation. researchgate.netoup.com The transposase mediates the random insertion of the gene cluster into the host's genome at TA dinucleotide sites. researchgate.net This random integration can lead to variations in expression levels due to "position effects," allowing for the screening of a library of transformants to identify high-producing clones. nih.govresearchgate.net This transposon-based approach has proven more efficient than methods relying on homologous recombination for delivering large gene clusters. nih.gov

Synthetic Biology Approaches for Combinatorial Biosynthesis of Myxochromide Derivatives

Synthetic biology has opened up new avenues for the diversification of the myxochromide scaffold, enabling the creation of novel compounds with potentially altered biological activities. nih.govsci-hub.seresearchgate.netrsc.orggoogle.comrsc.orgnih.gov These approaches leverage the modular nature of the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes that constitute the myxochromide assembly line. nih.govrsc.orgrsc.org

The biosynthesis of myxochromides involves a PKS module (encoded by mchA) that synthesizes the polyunsaturated fatty acid side chain, and several NRPS modules (encoded by mchB and mchC) that assemble the peptide core. researchgate.netresearchgate.net By rationally designing and engineering these modules, researchers can introduce specific structural modifications. nih.govsci-hub.seresearchgate.netrsc.orgrsc.orgnih.gov

A powerful strategy has been developed for the seamless assembly and engineering of entire biosynthetic gene clusters using type IIS endonucleases and synthetic DNA platforms. nih.govrsc.orgrsc.org This has allowed for the construction of over thirty artificial myxochromide BGCs. nih.govrsc.org Key engineering strategies include:

Combinatorial Exchange of NRPS Genes: By swapping NRPS genes from different native myxochromide pathways (e.g., A, B, C, D, and S types), novel "hybrid" myxochromides with altered peptide backbones have been produced. nih.govrsc.org

Domain Engineering: Inspired by the natural evolution of myxochromide pathways, specific catalytic domains within the NRPS modules have been engineered. nih.govrsc.orgresearchgate.net This includes the inactivation, deletion, or duplication of domains to mimic the differences between the ancestral A-type NRPS and the functional B-, C-, and D-type synthetases. nih.govrsc.org For example, module skipping, where an entire NRPS module is bypassed during biosynthesis, is a natural phenomenon in Myxochromide S production and has been exploited through rational engineering. researchgate.netmdpi.com

These synthetic biology and combinatorial biosynthesis approaches, coupled with heterologous expression in optimized hosts like M. xanthus, provide a robust platform for generating a wide diversity of myxochromide analogs for further biological evaluation. nih.govsci-hub.sersc.orgrsc.orgresearchgate.net

Creation of Artificial Biosynthetic Gene Clusters and Their Expression

The production of this compound and its derivatives has been significantly advanced through the creation and expression of artificial biosynthetic gene clusters (BGCs) in various heterologous hosts. This approach overcomes the limitations of slow growth and difficult genetic manipulation often associated with the natural producer, Stigmatella aurantiaca. nih.govcapes.gov.br

A key strategy involves the reconstruction and engineering of the Myxochromide S biosynthetic gene cluster from S. aurantiaca in Escherichia coli. nih.gov Advanced DNA engineering techniques, such as Red/ET recombineering, have been instrumental in modifying the large (~30 kb) mchS gene cluster. nih.govoup.com This allows for the insertion of necessary elements for expression in different host organisms. nih.gov For instance, the native promoter can be replaced with a promoter that is active in the chosen heterologous host to drive transcription of the myxochromide genes. nih.govoup.com

One successful approach utilized a transposon-based system to deliver the engineered mchS gene cluster into the chromosome of the heterologous host. nih.govoup.com This method, employing the MycoMar transposon, has proven effective for the stable integration and expression of large gene clusters in hosts like Myxococcus xanthus and Pseudomonas putida. oup.com

The choice of heterologous host plays a crucial role in the production levels of this compound. Several bacterial species have been successfully utilized, each with varying degrees of productivity. A notable example is the use of the thermophilic myxobacterium Corallococcus macrosporus GT-2, which offers the advantage of faster growth rates compared to the native producer. nih.govcapes.gov.br Genetic engineering of the BGC, specifically through promoter exchange, led to substantially higher yields of myxochromides in C. macrosporus GT-2. nih.govcapes.gov.br

The heterologous expression of the mchS gene cluster not only facilitates increased production but also enables the generation of novel myxochromide derivatives. nih.gov The expression of these artificial BGCs has been established in various hosts, leading to the production of not only the native myxochromides but also new chemical structures through combinatorial biosynthesis. rsc.org Synthetic biology techniques have enabled the design and assembly of over thirty different artificial myxochromide BGCs, each approximately 30 kb in size, which were then expressed in a derivative of Myxococcus xanthus DK1622. rsc.orgrsc.org

The table below summarizes the production of Myxochromide S in different host organisms.

| Host Organism | Production Yield | Reference |

| Stigmatella aurantiaca (Natural Producer) | 8 mg/L (total myxochromides) | nih.gov |

| Pseudomonas putida | 40 mg/L (total myxochromides) | nih.gov |

| Corallococcus macrosporus GT-2 | ~350 mg/L this compound, ~250 mg/L Myxochromide S2 | nih.gov |

| Myxococcus xanthus | ~1 g/L (total myxochromides) | nih.gov |

Genomic Mining and Comparative Genomics for Identification of Novel Myxochromide-Related Gene Clusters

Genomic mining and comparative genomics have emerged as powerful tools for the discovery of novel biosynthetic gene clusters (BGCs), including those related to myxochromides. researchgate.net The increasing availability of sequenced myxobacterial genomes provides a rich resource for identifying "silent" or uncharacterized BGCs that may produce novel bioactive compounds. nih.govnih.gov

Genome mining tools like antiSMASH are employed to predict secondary metabolite clusters within a genome, generating a list of candidate BGCs. researchgate.net This initial screening is often followed by comparative genomic approaches to pinpoint unique gene clusters. researchgate.net By comparing the genomes of antibiotic-producing strains with closely related non-producing strains, researchers can identify gene suites that are present only in the producer, highlighting them as strong candidates for the biosynthesis of the compound of interest. researchgate.net This integrated strategy has been successfully used to identify novel BGCs responsible for antimicrobial natural products. researchgate.net

Comparative analysis of the myxochromide A BGC from Myxococcus xanthus DK1622 and the myxochromide S BGC from Stigmatella aurantiaca has provided significant insights into the evolution and diversification of these pathways. psu.eduwiley-vch.de These studies revealed that differences in the resulting peptide cores of myxochromides A and S are due to point mutations and module skipping events during biosynthesis. psu.edu For example, the substitution of amino acids in the peptide backbone can be traced back to specific mutations within the adenylation domains of the nonribosomal peptide synthetase (NRPS) modules. psu.edu

Furthermore, detailed sequence comparisons have helped to understand the structural basis for the chemical diversity within the myxochromide family. psu.edu For instance, analysis of the myxochromide S biosynthetic gene cluster suggested that an entire NRPS module is skipped during the assembly of the pentapeptide core, a phenomenon that had not been widely observed previously. psu.eduresearchgate.net

The widespread occurrence of myxochromide BGCs across different myxobacterial species suggests an important biological function for these compounds. researchgate.net Pan-genomic studies of genera like Myxococcus and Pyxidicoccus have revealed a substantial number of gene families, with a significant portion being accessory or unique genes, indicating a high potential for metabolic diversity. frontiersin.org This genomic plasticity, including the organization of BGCs on the chromosome, likely contributes to the metabolic adaptability of myxobacteria and their ability to produce a wide array of secondary metabolites. biorxiv.org

The table below outlines the key genes and their functions within the Myxochromide S biosynthetic gene cluster.

| Gene | Encoded Protein/Enzyme | Proposed Function in Biosynthesis | Reference |

| mchA | Iterative Type I Polyketide Synthase (PKS) | Synthesizes the polyunsaturated lipid side chain. | researchgate.net |

| mchB | Nonribosomal Peptide Synthetase (NRPS) | Incorporates amino acids into the peptide core. | psu.edu |

| mchC | Nonribosomal Peptide Synthetase (NRPS) | Incorporates amino acids into the peptide core; involved in module skipping. | psu.eduresearchgate.net |

| mchD | Putative membrane protein | Function unknown. | rsc.org |

Exploration of Biological Roles and Biotechnological Potential of Myxochromide S1

Investigations into Ecological and Physiological Roles in Producer Organisms

The widespread production of myxochromides by various myxobacteria points towards an important physiological or ecological function for the producing organisms. researchgate.net Research has explored several hypotheses regarding their roles, from developmental processes to protective mechanisms.

Myxobacteria are known for their complex, multicellular life cycle, which includes the formation of fruiting bodies under starvation conditions. nih.gov It has been proposed that secondary metabolites, such as myxochromides, may play a crucial role in this developmental process. researchgate.net This hypothesis is often considered because Myxochromide S has not exhibited significant antimicrobial or cytotoxic activities in various standard screenings. researchgate.net

Studies involving the producer organism Myxococcus xanthus have utilized genetic manipulation to investigate this proposed function. By creating knockout mutants (strains where the myxochromide biosynthetic gene cluster is inactivated) and overproduction mutants, researchers can compare their developmental cycles to the wild-type strain. researchgate.net Observations from these established assays help to elucidate whether the presence or absence of myxochromides affects processes like swarming, aggregation, and fruiting body formation. researchgate.netnih.gov

Myxochromides are recognized as pigments produced by several myxobacterial strains. researchgate.netresearchgate.net Their chemical structure, featuring an unsaturated polyketide side chain, is responsible for their characteristic color. researchgate.net This pigmentation may serve a protective function, for instance, by shielding the bacteria from UV radiation or oxidative stress.

Another proposed protective role involves their encapsulation within outer membrane vesicles (OMVs). researchgate.net This mechanism could concentrate the compounds and deploy them for defense or signaling. The presence of myxochromides in these vesicles suggests they may serve as a protective measure for the bacteria, potentially reducing the need to produce other antibiotic compounds. researchgate.net

| Proposed Role | Supporting Evidence / Research Approach | Reference |

|---|---|---|

| Role in Developmental Cycle | Analysis of knockout and overproduction mutants in M. xanthus to observe effects on fruiting body formation and sporulation. | researchgate.net |

| Pigment | Identified as a pigment family commonly found in myxobacteria; possesses a chromophore in its structure. | researchgate.netresearchgate.net |

| Protective Metabolite | May offer protection from environmental stressors like UV radiation. Found encapsulated in outer membrane vesicles, suggesting a defense mechanism. | researchgate.net |

Methodologies for Screening Potential Bioactivities in Drug Discovery

The discovery of novel therapeutic agents often relies on systematic screening of natural products. Standardized in vitro assays are fundamental first steps to identify and characterize potential bioactivities.

Screening for antimicrobial activity is a primary step in evaluating natural products. For compounds like this compound, this typically involves a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Common methodologies include:

Disk-Diffusion Assays: A simple, qualitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a target bacterium. The absence of bacterial growth around the disk (an "inhibition zone") indicates antimicrobial activity. nih.gov

Broth Microdilution Method: This quantitative assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, inoculated with the test bacterium, and incubated. The MIC value is a standard measure of a compound's potency.

Despite the application of these methods, studies have reported that myxochromides generally lack significant antimicrobial activity. researchgate.net

The evaluation of a compound's potential as an anticancer agent begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. nih.gov These assays measure the ability of a compound to inhibit cell growth or induce cell death. researchgate.net

Key screening methodologies include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of cell viability after exposure to the test compound. researchgate.netmdpi.com

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number. It is used to determine cytotoxicity and cell proliferation. researchgate.net

Clonogenic Assay: This cell survival assay measures the ability of a single cell to grow into a colony. It assesses the long-term effects of a compound on cell proliferation and the capacity of cells to retain their reproductive integrity after treatment. researchgate.net

From these assays, the half-maximal inhibitory concentration (IC₅₀) value is determined, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. nih.gov As with its antimicrobial properties, Myxochromide S has not demonstrated significant cytotoxic activities in these types of screenings. researchgate.net

| Screening Type | Methodology | Primary Endpoint Measured | Key Parameter |

|---|---|---|---|

| Antimicrobial | Broth Microdilution | Inhibition of microbial growth | Minimum Inhibitory Concentration (MIC) |

| Anticancer | MTT Assay | Cell viability via metabolic activity | Half-maximal Inhibitory Concentration (IC₅₀) |

| Anticancer | SRB Assay | Cell viability via total protein mass | Half-maximal Inhibitory Concentration (IC₅₀) |

Research Methodologies for Exploring Molecular Targets and Cellular Interactions

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action and for further drug development. Although this compound has not shown potent bioactivity that would necessitate extensive target identification, the methodologies to do so are well-established.

Should a derivative or related compound show significant activity, the following approaches could be employed:

Affinity-Based Methods: This approach uses a "bait" molecule, typically a modified version of the compound of interest, to "fish" for its binding partners (targets) from a cell lysate. Techniques like affinity chromatography or pull-down assays coupled with mass spectrometry are used to isolate and identify the proteins that bind to the compound.

In Silico Molecular Docking: Computational methods can predict the binding affinity and orientation of a small molecule (ligand) to the known three-dimensional structure of a protein target. This can help prioritize potential targets for experimental validation and provide insights into the binding mode at the molecular level. rsc.org

Proteomics and Transcriptomics: Global analysis of changes in protein (proteomics) or RNA (transcriptomics) expression levels in cells after treatment with the compound can provide clues about the affected cellular pathways. This information can help to infer the compound's mechanism of action and potential molecular targets.

These methodologies provide a comprehensive toolkit for elucidating how a natural product like this compound interacts with cellular systems, a critical step in translating a bioactive compound into a therapeutic lead.

Current and Future Directions in Biotechnological Applications involving this compound

This compound, a cyclic pentapeptide with an unsaturated polyketide side chain produced by the myxobacterium Stigmatella aurantiaca, is a subject of growing interest in the field of biotechnology. While it does not exhibit significant antimicrobial or cytotoxic activities in standard assays, its unique structure and complex biosynthetic pathway present considerable opportunities for biotechnological exploration and application researchgate.net. Current research is primarily focused on overcoming the low production yields in its native host and harnessing its biosynthetic machinery for the creation of novel compounds. Future directions point towards a deeper understanding of its biological role to inform and expand its biotechnological potential.

The primary challenge in utilizing this compound for any application is its limited production in the natural producer, S. aurantiaca DW4/3-1. To address this, significant efforts have been directed towards heterologous production, a cornerstone of current biotechnological applications involving this compound. This involves transferring the myxochromide biosynthetic gene cluster into a more amenable host organism to achieve higher yields and facilitate genetic manipulation.

Several bacterial hosts have been successfully employed for the heterologous production of this compound. Early efforts demonstrated the feasibility of this approach in hosts like Pseudomonas putida and the well-characterized myxobacterium Myxococcus xanthus. More recently, the thermophilic myxobacterium Corallococcus macrosporus GT-2 has emerged as a particularly effective production chassis. In this host, engineered with the myxochromide biosynthetic gene cluster under the control of a strong constitutive promoter, production levels of this compound and its analogue Myxochromide S2 reached up to 350 mg/L and 250 mg/L, respectively. This represents a substantial increase compared to the yields obtained from the native producer and other heterologous hosts nih.gov.

| Host Organism | Promoter System | Reported Yield |

|---|---|---|

| Stigmatella aurantiaca DW4/3-1 (Native Producer) | Native | Low |

| Pseudomonas putida | Inducible | Moderate |

| Myxococcus xanthus | Constitutive | High |

| Corallococcus macrosporus GT-2 | Constitutive | Very High (up to 350 mg/L for S1) |

The future of this compound in biotechnology lies in the exploitation of its modular biosynthetic pathway, which involves both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. This complex enzymatic assembly line offers a versatile platform for combinatorial biosynthesis and synthetic biology approaches to generate novel myxochromide analogues.

Researchers are exploring the possibility of modifying the NRPS and PKS genes within the myxochromide biosynthetic cluster to incorporate different amino acid or acyl-CoA extender units. This could lead to the creation of a library of new myxochromide-related compounds with potentially diverse and valuable biological activities. The ability to produce these novel compounds in high-titer heterologous hosts is a critical step towards realizing this potential.

While the precise biological function of this compound for its producing organism remains to be fully elucidated, studies suggest a potential role in the complex developmental life cycle of myxobacteria, which includes processes like swarming motility and the formation of fruiting bodies researchgate.net. Further investigation into this ecological role could unveil new avenues for biotechnological applications. For instance, if this compound is found to be a key signaling molecule in microbial communities, it could be developed as a tool to modulate bacterial behavior in various environmental or industrial settings.

The unique chemical scaffold of this compound also presents it as a potential starting point for the development of new therapeutic agents through semi-synthetic modifications. Although the natural compound lacks potent bioactivity in initial screens, its structure could be chemically altered to enhance its interaction with specific biological targets. The increased availability of this compound through heterologous production will be instrumental in enabling such medicinal chemistry efforts.

Q & A

Q. What enzymatic components are critical for Myxochromide S1 biosynthesis, and how are they organized in the gene cluster?

this compound biosynthesis involves a type I iterative polyketide synthase (PKS) encoded by mchA, which synthesizes the polyunsaturated lipid chain, and two nonribosomal peptide synthetase (NRPS) subunits (mchB and mchC) responsible for assembling the peptide core. The mchD gene, downstream of mchC, encodes a putative membrane protein of unknown function. Phylogenetic analyses suggest the A-type mch cluster is ancestral, with domain variations in mchC driving structural diversification .

Q. What methodologies are used to validate the structural identity and purity of this compound?

Structural elucidation relies on ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) for retention time and fragmentation pattern analysis. Absolute stereochemistry is confirmed via Marfey’s method, which derivatizes amino acids for chiral separation. Nuclear magnetic resonance (NMR) spectroscopy provides planar structure validation, while Southern blotting ensures genetic stability of engineered biosynthetic gene clusters (BGCs) .

Q. How is heterologous production of this compound achieved in non-native hosts?

Synthetic BGCs are integrated into model hosts like Myxococcus xanthus using homologous recombination. Promoter engineering (e.g., replacing native promoters with constitutive promoters like PTn5) enhances transcription efficiency. Yield optimization involves comparative UPLC-MS quantification against authentic standards, with production titers reaching ~8 mg/L for Myxochromide A3 and comparable levels for S1 derivatives .

Advanced Research Questions

Q. What combinatorial strategies enable the generation of novel this compound analogs with modified peptide cores?

Hybrid analogs (e.g., Myxochromide AS, SA, SC) are produced by recombining NRPS subunits (mchB and mchC) from different pathway types. For example, replacing mchCS′ in the A-type cluster increases Myxochromide AS yield by 60-fold. Splitter elements (SEs) and type IIS restriction enzymes facilitate seamless assembly of synthetic BGCs, while module duplication/deletion mimics natural evolutionary diversification .

Q. Why do certain domain modifications in NRPS megasynthetases fail to produce expected Myxochromide derivatives?

Inactivation of condensation (C) or peptidyl carrier protein (CP) domains (e.g., CP1–CP3, CP5–CP6) often abolishes biosynthesis due to disrupted substrate channeling or nonfunctional domain interactions. For instance, CP4 inactivation in the A-type pathway permits Myxochromide D production, but reactivating CP4 in the S-type pathway fails due to incompatible downstream domain specificities .

Q. How can contradictions between in silico predictions and experimental stereochemical data be resolved?

Despite computational models predicting D-configuration selectivity for C3 domains, experimental data (e.g., L-leucine in this compound) reveal stereochemical gatekeeping by downstream domains. This discrepancy highlights limitations in current in silico tools and underscores the need for empirical validation via Marfey’s method and hybrid NRPS engineering .

Q. What evolutionary principles guide the engineering of Myxochromide BGCs for structural diversification?

Domain duplication/deletion events in ancestral A-type megasynthetases (e.g., DuplM3 for Myxochromide B) mirror natural evolutionary pathways. Module deletions (DelM4/DelM5) successfully regenerate Myxochromides D/C, while nonfunctional deletions (DelM1–DelM3) emphasize the importance of preserving structural integrity in engineered pathways .

Methodological Considerations

- Chromatographic Analysis : Use EtOAc supercritical fluid extraction for enhanced Myxochromide recovery compared to ultrasonic-assisted methods .

- Genetic Stability : Verify BGC integrity in heterologous hosts via colony PCR and Southern blotting to exclude recombination events .

- Yield Optimization : Replace native promoters with PTn5 to boost transcription, achieving up to 60-fold production increases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.